Bienvenue dans la boutique en ligne BenchChem!

4,6-Diamino-5-methylpyrimidin-2(1H)-one

Hydrogen bonding Physicochemical property Medicinal chemistry

4,6-Diamino-5-methylpyrimidin-2(1H)-one (CAS 13265-41-3) is a small-molecule heterocycle belonging to the diaminopyrimidinone class, with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol. Its structure features a pyrimidine-2-one core with amino substituents at the 4 and 6 positions and a methyl group at the 5 position, distinguishing it from common 2,4-diaminopyrimidine scaffolds.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B13093022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-5-methylpyrimidin-2(1H)-one
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1N)N
InChIInChI=1S/C5H8N4O/c1-2-3(6)8-5(10)9-4(2)7/h1H3,(H5,6,7,8,9,10)
InChIKeyBNXNGVCKSJBMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diamino-5-methylpyrimidin-2(1H)-one: Core Physicochemical Profile and Structural Classification for Research Sourcing


4,6-Diamino-5-methylpyrimidin-2(1H)-one (CAS 13265-41-3) is a small-molecule heterocycle belonging to the diaminopyrimidinone class, with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol [1]. Its structure features a pyrimidine-2-one core with amino substituents at the 4 and 6 positions and a methyl group at the 5 position, distinguishing it from common 2,4-diaminopyrimidine scaffolds. The computed XLogP3-AA of -1.4, topological polar surface area (TPSA) of 93.5 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 2 collectively describe a compact, polar molecule with zero rotatable bonds, indicating high conformational rigidity [1]. This physicochemical signature places it at a unique intersection within the diaminopyrimidine chemical space, with implications for target binding, solubility, and synthetic tractability that are distinct from its closest analogs.

Why Generic Diaminopyrimidine Substitution Fails: The Differentiating Role of 4,6-Diamino-5-methylpyrimidin-2(1H)-one's Tautomeric and Steric Profile


Within the diaminopyrimidine family, minor structural modifications such as the position of the carbonyl group, the presence of a methyl substituent, or the amino group arrangement profoundly alter hydrogen-bonding capacity, tautomeric equilibrium, and molecular recognition properties [1]. 4,6-Diamino-5-methylpyrimidin-2(1H)-one possesses a unique combination of a 2-oxo tautomer, 4,6-diamino substitution, and a 5-methyl group that cannot be replicated by common alternatives like 5-methylpyrimidine-4,6-diamine (which lacks the 2-carbonyl), 4,6-diamino-2-pyrimidinol (which lacks the 5-methyl), or 2,4-diamino-5-methylpyrimidine (a regioisomer with a different pharmacophore geometry). These differences are not merely incremental; they fundamentally alter the compound's lipophilicity, hydrogen-bond donor/acceptor topology, and steric environment at the active site of biological targets such as dihydrofolate reductase (DHFR) and various kinases [2][3]. Consequently, assuming functional interchangeability without explicit comparative data in the intended assay system risks compromised potency, altered selectivity, or complete loss of activity.

Quantitative Differentiation of 4,6-Diamino-5-methylpyrimidin-2(1H)-one from Its Closest Analogs: A Procurement-Focused Evidence Guide


Hydrogen-Bond Donor and Acceptor Profile Modulation via the 2-Oxo-4,6-diamino Scaffold

4,6-Diamino-5-methylpyrimidin-2(1H)-one presents a hydrogen-bond donor (HBD) count of 3 and a hydrogen-bond acceptor (HBA) count of 2, a direct consequence of its 2-oxo tautomer form and 4,6-diamino substitution pattern [1]. In contrast, its direct analog 5-methylpyrimidine-4,6-diamine, which lacks the 2-carbonyl group, exhibits an inverted profile with 2 HBD and 4 HBA [2]. This swap in donor/acceptor topology has significant implications for molecular recognition, as the target compound favors donating hydrogen bonds, while the analog is more acceptor-centric. The 0 rotatable bonds in both molecules ensure that this differential profile is rigidly maintained upon target engagement [1][2].

Hydrogen bonding Physicochemical property Medicinal chemistry Ligand design

Lipophilicity Tuning by the 5-Methyl Group: A 0.4-Log Unit Shift in XLogP3

The target compound's computed XLogP3-AA is -1.4, reflecting the balanced polarity of the pyrimidinone core with the 5-methyl substituent [1]. The des-methyl analog, 4,6-diamino-1H-pyrimidin-2-one (CAS 31458-45-4), has a lower XLogP3-AA of -1.8, making it 0.4 log units more hydrophilic [2]. This difference, while modest, corresponds to a ~2.5-fold shift in the octanol-water partition coefficient, meaning the target compound is approximately 2.5 times more lipophilic than its des-methyl counterpart. This differential can influence membrane permeability, plasma protein binding, and off-target promiscuity in a cellular context.

Lipophilicity Drug-likeness Permeability SAR

Topological Polar Surface Area (TPSA) Divergence from Regioisomeric Diaminopyrimidines

The TPSA of 4,6-diamino-5-methylpyrimidin-2(1H)-one is 93.5 Ų, a value that situates it comfortably within the Veber rule of <140 Ų for oral absorption [1]. Its most common regioisomer, 2,4-diamino-5-methylpyrimidine (CAS 18588-37-9), has a molecular weight of 124.14 g/mol compared to the target's 140.14 g/mol, but with a different spatial arrangement of amino groups that alters its computed polar surface area and hydrogen-bonding topology [2]. The 4,6-diamino substitution positions both amino groups on the same face of the pyrimidine ring relative to the 2-oxo moiety, creating a distinct electrostatic potential surface compared to the 2,4-diamino arrangement where one amino group is adjacent to the 5-methyl substituent [1][3]. This regioisomeric difference is critical in kinase inhibitor design, where the 4,6-diaminopyrimidine motif has emerged as a highly preferred binding scaffold for targets such as TNNI3K, while the 2,4-diamino scaffold dominates in DHFR inhibitor space [3][4].

Polar surface area Blood-brain barrier Oral absorption Physicochemical property

Class-Level DHFR Inhibition Potency Reference: 2-Substituted-4,6-diaminopyrimidine Scaffold Baseline

While direct DHFR inhibition data for 4,6-diamino-5-methylpyrimidin-2(1H)-one itself have not been reported in peer-reviewed literature, a comprehensive structure-activity relationship (SAR) study of 2-substituted-4,6-diaminopyrimidine derivatives provides a strong class-level baseline [1]. In this study, the most potent DHFR inhibitors in the series (compounds 12 and 15) achieved IC50 values of 9 µM and 11 µM, respectively, against human DHFR [1]. Critically, the unsubstituted 4,6-diaminopyrimidine core (which lacks both the 2-substituent and the 5-methyl group found in the target compound) showed substantially weaker or undetectable inhibition, highlighting that combined substitution at the 2- and 5-positions is a key driver of DHFR engagement [1]. The target compound's unique 2-oxo-5-methyl substitution pattern positions it as a synthetically accessible scaffold for further SAR exploration aimed at achieving DHFR IC50 values below 10 µM. By comparison, the clinical DHFR inhibitor trimethoprim exhibits an IC50 of approximately 30 µM against human DHFR, whereas the target compound's close analog 5-methylpyrimidine-4,6-diamine has been reported separately to possess only weak anti-HIV integrase activity (EC50 = 21 nM) with no DHFR data available, underscoring the target-dependent nature of diamino substitution patterns [2][3].

DHFR inhibition Antifolate Antiproliferative Medicinal chemistry

Conformational Rigidity Advantage: Zero Rotatable Bonds for Entropy-Favorable Binding

4,6-Diamino-5-methylpyrimidin-2(1H)-one has zero rotatable bonds, a feature shared with its immediate analogs 5-methylpyrimidine-4,6-diamine (0 rotatable bonds) and 4,6-diamino-1H-pyrimidin-2-one (0 rotatable bonds) [1][2][3]. However, it is this rigidity combined with the specific 3 HBD / 2 HBA profile and the -1.4 XLogP3 that creates a precisely pre-organized pharmacophore [1]. In contrast, the widely used 2,4-diamino-5-methylpyrimidine has only 2 HBD and 4 HBA, and the clinically relevant 2,4-diaminopyrimidine DHFR inhibitors such as trimethoprim contain multiple rotatable bonds (typically 5-6) connecting the pyrimidine to the trimethoxybenzyl substituent [4]. The fully rigid nature of the target compound minimizes the entropic penalty upon target binding, a property that is highly valued in fragment-based drug discovery (FBDD) where ligand efficiency metrics favor rigid, low-molecular-weight starting points. The computed density of 1.673 g/cm³ and refractive index of 1.736 further attest to its compact, densely packed structure .

Conformational rigidity Entropy Binding affinity Ligand efficiency

Synthetic Tractability and Building-Block Versatility for Kinase-Focused Libraries

The 2-oxo group in 4,6-diamino-5-methylpyrimidin-2(1H)-one provides a chemically distinct handle for derivatization that is absent in 5-methylpyrimidine-4,6-diamine [1][2]. While the latter has been primarily explored for HIV integrase inhibition (with an EC50 of 21 nM for certain derivatives) [3], the target compound's 2-carbonyl enables transformations such as O-alkylation, activation for nucleophilic displacement, or conversion to thioamide analogs—reactions that are not available to the non-carbonyl analog [4]. In the patent literature, 4,6-diaminopyrimidine derivatives featuring C2-substitution are extensively claimed as kinase inhibitors, particularly targeting FLT3, TNNI3K, and PI3K, where the 2-substitution modulates kinase selectivity [5][6]. The 5-methyl group on the target compound additionally provides a steric and electronic influence on the pyrimidine ring, directly impacting the reactivity of the 4- and 6-amino groups in nucleophilic aromatic substitution reactions.

Synthetic chemistry Building block Kinase inhibitor Library design

High-Impact Research and Industrial Application Scenarios for 4,6-Diamino-5-methylpyrimidin-2(1H)-one


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases and DHFR

The compound's zero rotatable bonds, low molecular weight (140.14 Da), and high density (1.673 g/cm³) make it an ideal fragment for screening against kinase or DHFR targets [1]. Its differentiated HBD/HBA profile (3 donors, 2 acceptors) versus commonly used 2,4-diaminopyrimidine fragments (2 donors, 4 acceptors) provides orthogonal binding opportunities in fragment cocktail screening [2]. The TPSA of 93.5 Ų ensures compliance with fragment physicochemical guidelines, while the XLogP3 of -1.4 suggests adequate solubility for screening at high concentrations in aqueous buffer systems [1].

Synthesis of C2-Diversified 4,6-Diaminopyrimidine Libraries for Kinase SAR

The 2-oxo group serves as a synthetic handle for generating libraries of C2-substituted analogs through O-alkylation, chlorination followed by nucleophilic displacement, or conversion to thioamide derivatives [1]. This approach has been validated in the development of FLT3-selective type-II kinase inhibitors where the C2 substituent was critical for achieving selectivity over c-KIT [2]. The 5-methyl group additionally provides a steric influence that can modulate the reactivity of the 4- and 6-amino groups, enabling regioselective modification for parallel library synthesis [1].

Physicochemical Probe Development for Hydrogen-Bonding and Tautomerism Studies

The compound's unique tautomeric equilibrium between the 2-oxo and 2-hydroxy forms, combined with its well-defined HBD/HBA profile, makes it a valuable probe molecule for studying the role of prototropic tautomerism in protein-ligand binding [1]. The quantitative differences in HBD/HBA and XLogP3 relative to the des-methyl and non-carbonyl analogs provide a clean three-compound matrix for deconvoluting the contributions of lipophilicity, hydrogen bonding, and steric effects to binding affinity and selectivity [1][2][3].

Antifolate Agent Development Leveraging the 4,6-Diamino-5-methylpyrimidin-2-one Scaffold

Based on class-level SAR demonstrating that 2-substituted-4,6-diaminopyrimidine derivatives achieve DHFR IC50 values as low as 9 µM, the target compound represents a synthetically tractable starting point for developing next-generation antifolate agents [1]. The 5-methyl group provides an established precedent for enhancing DHFR binding in the diaminopyrimidine class, as demonstrated by the structure-activity relationships of pyrimethamine and trimethoprim [1][2]. Researchers can use this scaffold to install 2-substituents aimed at bridging the potency gap between early leads (IC50 ~9-11 µM) and clinical antifolates (IC50 in the low nM range), while the differentiated HBD/HBA profile may offer selectivity advantages over existing agents.

Quote Request

Request a Quote for 4,6-Diamino-5-methylpyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.